molecular formula C5H4O3 B11936205 3-Hydroxyfuran-2-carbaldehyde

3-Hydroxyfuran-2-carbaldehyde

Cat. No.: B11936205
M. Wt: 112.08 g/mol
InChI Key: ZDIZZJCWLCMMCS-UHFFFAOYSA-N
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Description

3-Hydroxy furfural is an organic compound derived from furfural, a platform molecule obtained from biomass It is characterized by a furan ring with a hydroxyl group and an aldehyde group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy furfural can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as nickel ferrite nanoparticles or cobalt ferrite, which facilitate the hydrogenation reaction under specific conditions. For instance, using nickel ferrite nanoparticles as a catalyst, a 94% yield of 3-Hydroxy furfural can be achieved at 180°C for 6 hours .

Industrial Production Methods

The industrial production of 3-Hydroxy furfural typically involves the catalytic hydrogenation of furfural in a continuous flow system. This method allows for the efficient conversion of furfural to 3-Hydroxy furfural, with the reaction conditions optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy furfural undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

3-Hydroxy furfural has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of bio-based chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy furfural involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy furfural is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

3-hydroxyfuran-2-carbaldehyde

InChI

InChI=1S/C5H4O3/c6-3-5-4(7)1-2-8-5/h1-3,7H

InChI Key

ZDIZZJCWLCMMCS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1O)C=O

Origin of Product

United States

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